molecular formula C10H15N3O2 B160752 tert-Butyl (2-aminopyridin-4-yl)carbamate CAS No. 128619-01-2

tert-Butyl (2-aminopyridin-4-yl)carbamate

Cat. No.: B160752
CAS No.: 128619-01-2
M. Wt: 209.24 g/mol
InChI Key: FYSPGZLOGYNMLB-UHFFFAOYSA-N
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Description

Tert-Butyl (2-aminopyridin-4-yl)carbamate is an organic compound with the molecular formula C11H17N3O2. It is a derivative of pyridine and is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (2-aminopyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-aminopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminopyridin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (2-aminopyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the protection and deprotection of amines .

Properties

IUPAC Name

tert-butyl N-(2-aminopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSPGZLOGYNMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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